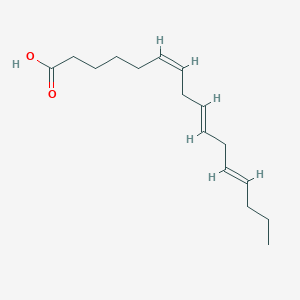
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as certain plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to a high degree of purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, influencing cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with two double bonds.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, but in different positions.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other polyunsaturated fatty acids.
Eigenschaften
Molekularformel |
C16H26O2 |
|---|---|
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
(6Z,9E,12E)-hexadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4+,8-7+,11-10- |
InChI-Schlüssel |
SBEXLJDCZSJDLW-GVNKBMKVSA-N |
Isomerische SMILES |
CCC/C=C/C/C=C/C/C=C\CCCCC(=O)O |
Kanonische SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


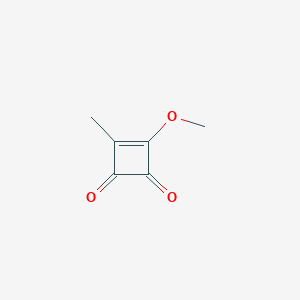
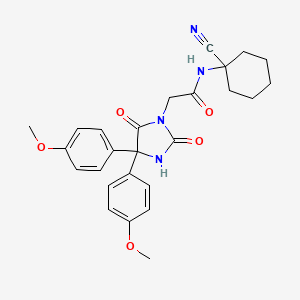

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
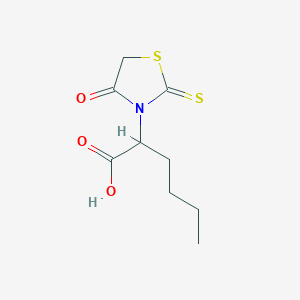
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
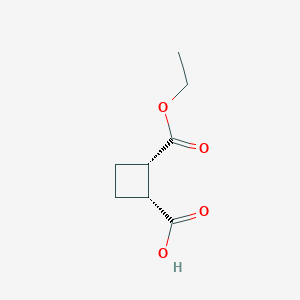


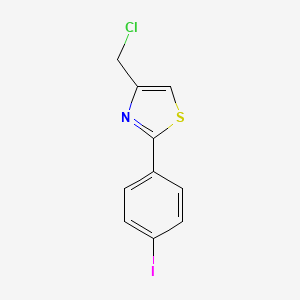
![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)
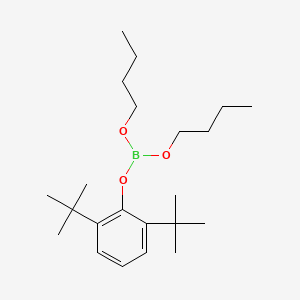
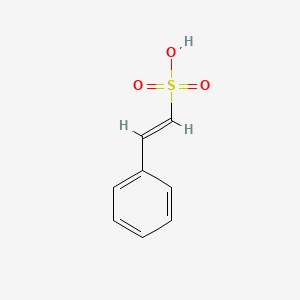
![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
